Metoclopramide dihydrochloride

概要

説明

Metoclopramide dihydrochloride is a pharmaceutical compound primarily used as an antiemetic and gastroprokinetic agent. It is a dopamine D2 receptor antagonist that helps in the treatment of nausea and vomiting, particularly those associated with chemotherapy, surgery, and gastroesophageal reflux disease. It also stimulates gastric emptying and is used in the management of diabetic gastroparesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of metoclopramide dihydrochloride involves several steps. Initially, 4-amino-5-chloro-2-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield metoclopramide. The final step involves the conversion of metoclopramide to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, pH regulators, and antioxidants to stabilize the compound. The final product is subjected to filtration and purification steps to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Metoclopramide dihydrochloride undergoes various chemical reactions, including:

Oxidation: Metoclopramide can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols can react with metoclopramide under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various substituted derivatives .

科学的研究の応用

Nausea and Vomiting

Metoclopramide is commonly prescribed to manage nausea and vomiting associated with several medical conditions, including:

- Chemotherapy-Induced Nausea and Vomiting (CINV) : It is effective in preventing nausea and vomiting caused by chemotherapy agents, particularly when used as a prophylactic treatment .

- Postoperative Nausea and Vomiting : The drug is utilized to mitigate postoperative nausea and vomiting, enhancing recovery after surgical procedures .

- Radiotherapy-Induced Nausea and Vomiting (RINV) : Metoclopramide is also indicated for patients undergoing radiotherapy .

Gastroparesis

Metoclopramide is notably the only FDA-approved medication for treating diabetic gastroparesis, a condition characterized by delayed gastric emptying. It helps alleviate symptoms such as nausea, vomiting, and abdominal fullness by enhancing gastric motility .

Gastroesophageal Reflux Disease (GERD)

The drug is used in patients with GERD who do not respond adequately to standard treatment. It helps improve gastric emptying, thereby reducing reflux symptoms .

Migraine Management

In the context of migraine treatment, metoclopramide can be combined with analgesics to enhance their absorption and effectiveness during acute migraine attacks .

Off-Label Uses

Metoclopramide has several off-label applications, including:

- Management of gastric bezoars : It aids in the dissolution of gastric bezoars by promoting gastric motility.

- Intractable hiccups : The drug may be used for patients suffering from persistent hiccups.

- Facilitation of diagnostic procedures : It is employed to enhance the flow of barium during radiological examinations of the gastrointestinal tract .

Pharmacological Mechanism

Metoclopramide acts primarily as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain, which inhibits the vomiting reflex. Additionally, it has agonistic effects on serotonin 5-HT4 receptors, promoting gastrointestinal motility by increasing acetylcholine release . This dual mechanism underlies its efficacy as both an antiemetic and a prokinetic agent.

Safety Profile and Side Effects

While metoclopramide is effective for many indications, it carries risks of side effects, particularly extrapyramidal symptoms such as tardive dyskinesia. The risk increases with prolonged use or high cumulative doses. Therefore, it is recommended to limit treatment duration to less than 12 weeks where possible .

Case Studies and Clinical Insights

Recent literature highlights various case studies that underscore the clinical applications of metoclopramide:

- A case study reported a pregnant woman experiencing drug-induced nystagmus after receiving metoclopramide for nausea associated with early pregnancy. This emphasizes the need for cautious prescribing in vulnerable populations such as pregnant women .

- Another study detailed the effectiveness of metoclopramide in managing severe gastroparesis in diabetic patients who did not respond to dietary changes or glycemic control measures .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Chemotherapy-Induced Nausea | Prevents nausea/vomiting during chemotherapy | High |

| Postoperative Nausea | Reduces postoperative nausea/vomiting | High |

| Diabetic Gastroparesis | Treats delayed gastric emptying | High |

| Gastroesophageal Reflux Disease | Improves symptoms in GERD patients | Moderate |

| Migraine Management | Enhances analgesic absorption during acute migraines | Moderate |

| Off-label Uses | Includes managing gastric bezoars and hiccups | Variable |

作用機序

Metoclopramide dihydrochloride exerts its effects by blocking dopamine D2 receptors in the chemoreceptor trigger zone of the central nervous system. This action prevents nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to increased motility and accelerated gastric emptying. The compound also increases the tone of the lower esophageal sphincter, preventing reflux .

類似化合物との比較

Domperidone: Another dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.

Prochlorperazine: A phenothiazine derivative with antiemetic properties.

Ondansetron: A serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Comparison: Metoclopramide dihydrochloride is unique in its dual action as both an antiemetic and a prokinetic agent. Unlike domperidone, it crosses the blood-brain barrier, which can lead to central nervous system side effects. Prochlorperazine, while effective as an antiemetic, does not have the same prokinetic properties. Ondansetron, a serotonin antagonist, is primarily used for chemotherapy-induced nausea and lacks the prokinetic effects of metoclopramide .

生物活性

Metoclopramide dihydrochloride is a widely used medication primarily known for its antiemetic and prokinetic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, side effects, and relevant case studies.

Metoclopramide exerts its effects through multiple pathways:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action is crucial for its antiemetic effects, preventing nausea and vomiting triggered by various stimuli .

- Serotonin Receptor Interaction : At higher doses, metoclopramide also antagonizes serotonin 5-HT3 receptors and agonizes 5-HT4 receptors, further contributing to its antiemetic properties and enhancing gastrointestinal motility .

- Muscarinic Activity : The drug exhibits agonistic activity on muscarinic acetylcholine receptors, which helps improve gastric emptying by increasing the tone of the lower esophageal sphincter (LES) and enhancing gastrointestinal coordination .

Pharmacokinetics

The pharmacokinetic profile of metoclopramide is characterized by rapid absorption and significant tissue distribution:

- Absorption : Metoclopramide is rapidly absorbed with an oral bioavailability of approximately 40.7%, though this can vary significantly between individuals (30-100%) .

- Volume of Distribution : The volume of distribution is approximately 3.5 L/kg, indicating extensive tissue distribution. It crosses the placental barrier, which raises concerns regarding fetal exposure .

- Metabolism : Metoclopramide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Its major metabolic pathways include N-hydroxylation and N-deethylation .

- Half-Life : The elimination half-life ranges from 5 to 6 hours in healthy individuals but can be prolonged in those with renal impairment .

Efficacy in Clinical Settings

Metoclopramide has been shown to provide effective relief from nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. A double-blind study indicated that 67% of subjects receiving metoclopramide experienced effective pain relief within one hour compared to only 19% in the control group (P < 0.001) .

Side Effects

While effective, metoclopramide is associated with several adverse reactions:

- Extrapyramidal Symptoms : These include tardive dyskinesia, dystonia, and akathisia, particularly after prolonged use. Reports indicate that dystonia can occur even after a single dose .

- Case Reports : In a review of adverse reactions in New Zealand, 372 reports were documented, with 23% involving patients aged 19 years and under; dystonia was the most frequently reported reaction .

Pediatric Use

In pediatric populations, metoclopramide has been used cautiously due to the risk of dystonic side effects. A notable study highlighted that approximately 1% of patients experienced such reactions following administration .

Methemoglobinemia

Another significant case involved methemoglobinemia observed in neonates following overdose. Treatment with intravenous methylene blue was effective; however, caution is advised due to potential hemolytic anemia in patients with G6PD deficiency .

Summary of Biological Activity

| Parameter | Details |

|---|---|

| Primary Actions | Antiemetic, prokinetic |

| Mechanisms | D2 receptor antagonist; 5-HT3 antagonist; Muscarinic agonist |

| Bioavailability | Oral: ~40.7%; Nasal: ~47% |

| Volume of Distribution | ~3.5 L/kg |

| Half-Life | 5-6 hours |

| Adverse Effects | Dystonia, tardive dyskinesia |

特性

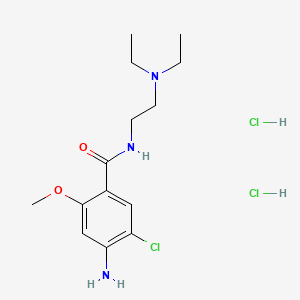

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFUNJWWXKCWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364-62-5 (Parent) | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10964306 | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2576-84-3, 7232-21-5, 54143-57-6 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。